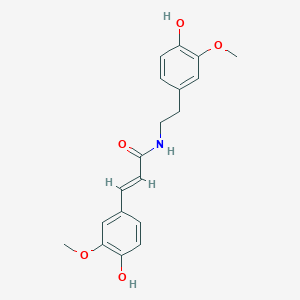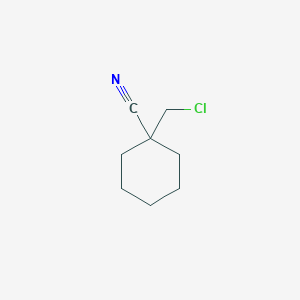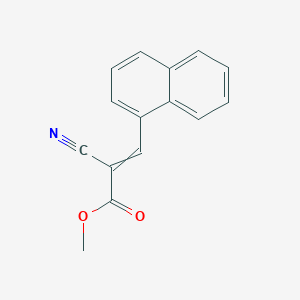
2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester often involves complex reactions that require precise control over reaction conditions to achieve the desired product. A notable method for synthesizing naphthalene derivatives involves the Diels−Alder reaction, providing an efficient pathway to naphthoate derivatives from simpler precursors (Ashworth et al., 2003). This route has been scaled up successfully, highlighting its potential for industrial application due to its improved yield and process efficiency over traditional methods.
Molecular Structure Analysis
Molecular structure analysis of naphthalene derivatives, including 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester, often employs X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the compound's conformation, electronic structure, and the impact of substituents on its overall stability and reactivity. The structural characterization of similar naphthalene derivatives has demonstrated the importance of precise structural elucidation in understanding the compound's chemical behavior (Younes et al., 2020).
Chemical Reactions and Properties
Naphthalene derivatives, including 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester, participate in a variety of chemical reactions, showcasing their versatility. These compounds can undergo cycloadditions, carbonylations, and other transformations that alter their functional groups, leading to new compounds with distinct properties and potential applications. For instance, cycloaddition reactions have been utilized to synthesize complex naphthalene derivatives, indicating the synthetic utility of these reactions in constructing polycyclic structures (Reddy et al., 2013).
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Intermediate for Tachykinin Receptor Antagonists : A new route for the synthesis of 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists, has been developed. This route offers significant advantages over previous methods in terms of efficiency and environmental friendliness (Ashworth et al., 2003).
Chemical Sensing
- Colorimetric Sensing of Fluoride Anions : N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, synthesized through direct acylation reactions, showed remarkable color transition responses to fluoride anion concentrations. This highlights their potential as colorimetric sensors for detecting fluoride anions in solutions (Younes et al., 2020).
Material Science and Polymer Chemistry
- Memory Devices : A study on homopolymer nanofilm-based ternary memory devices showcased two monomers, including one structurally similar to the compound of interest, which when polymerized, exhibited distinct memory behaviors. These findings suggest potential applications in high-capacity memory and flexible organic electronics (Wang et al., 2018).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to transition metal catalysts involved in carbon–carbon bond formation .
Mode of Action
Based on its structural similarity to other organoboron reagents used in suzuki–miyaura coupling reactions , it can be inferred that it may participate in similar reactions. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby a metal catalyst becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions, in which similar compounds are used, involve the formation of carbon–carbon bonds . This suggests that the compound could potentially affect biochemical pathways involving carbon–carbon bond formation.
Result of Action
Given its potential use in suzuki–miyaura coupling reactions , it can be inferred that its action could result in the formation of new carbon–carbon bonds.
Action Environment
The action of 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester, like many chemical reactions, can be influenced by various environmental factors. For instance, organoboron compounds, which are similar to this compound, are known to be only marginally stable in water . Therefore, the presence of water could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXSARWCVFRQRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351728 |
Source


|
| Record name | Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate | |
CAS RN |
115324-57-7 |
Source


|
| Record name | Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

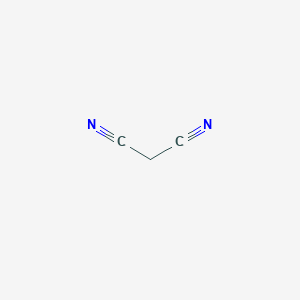
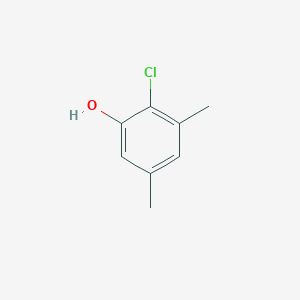


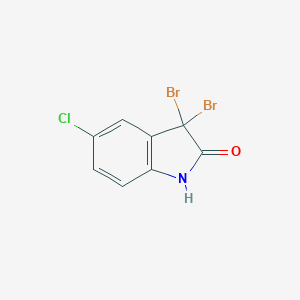
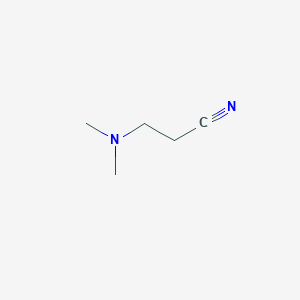


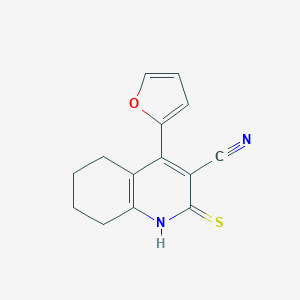
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
